molecular formula C9H7ClN2O2 B12911137 1-(2-Chlorophenyl)pyrazolidine-3,5-dione CAS No. 820238-65-1

1-(2-Chlorophenyl)pyrazolidine-3,5-dione

Cat. No.: B12911137
CAS No.: 820238-65-1
M. Wt: 210.62 g/mol
InChI Key: OVRAFRIMQVPBTM-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)pyrazolidine-3,5-dione is a heterocyclic compound featuring a pyrazolidine ring substituted with a 2-chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)pyrazolidine-3,5-dione can be synthesized through various methods. One common approach involves the condensation of hydrazine derivatives with diketones. For instance, the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization, yields the desired pyrazolidine-3,5-dione .

Industrial Production Methods: Industrial production often employs sustainable synthetic approaches. An example is the anodic N-N bond formation using dianilides as precursors. This method involves electroconversion in an undivided cell under constant-current conditions, providing a more environmentally friendly alternative .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to activate caspases-9/3, leading to apoptosis in cancer cells. This activation triggers a cascade of events resulting in programmed cell death . Additionally, the compound’s antimicrobial activity is attributed to its ability to inhibit bacterial cell wall biosynthesis .

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)pyrazolidine-3,5-dione
  • 1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione
  • 1-(2-Methyl-4-oxo-4H-thiochromene-8-carbonyl)pyrazolidine-3,5-dione

Uniqueness: 1-(2-Chlorophenyl)pyrazolidine-3,5-dione stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to its analogs, this compound exhibits a distinct mechanism of action and a broader spectrum of antimicrobial activity .

Properties

CAS No.

820238-65-1

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

1-(2-chlorophenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C9H7ClN2O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13)

InChI Key

OVRAFRIMQVPBTM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NN(C1=O)C2=CC=CC=C2Cl

Origin of Product

United States

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